![molecular formula C7H14ClNO B2829071 (4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis CAS No. 1820580-89-9](/img/structure/B2829071.png)
(4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Morpholines, a class of organic compounds to which this compound belongs, are known to interact selectively with rna targets, regulating gene expression .
Mode of Action
It’s worth noting that morpholines and their derivatives have been used in the development of oligonucleotide therapies for the treatment of mutagenic diseases . These synthetic oligonucleotides regulate gene expression by interacting selectively with the RNA target .
Biochemical Pathways
The general role of morpholines in oligonucleotide therapies suggests that they may influence pathways related to gene expression .
Result of Action
Based on the role of morpholines in oligonucleotide therapies, it can be inferred that they may have an impact on gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis, typically involves the nucleophilic ring-opening of optically pure glycidol using N-nosyl aminoacetaldehyde as a nucleophile. This is followed by an O-benzoylation/ring-closure tandem reaction sequence . Another method involves the coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis, undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound is primarily recognized for its role in the synthesis of azabicyclic structures, which are pivotal in developing pharmacologically active agents. The enantioselective synthesis of angularly substituted 1-azabicyclic compounds has been extensively studied, revealing high yields and enantiomeric purity. For instance, the synthesis of cis-octahydroindoles from aminoketals demonstrates the compound's utility in creating complex molecular architectures with therapeutic potential .
Case Study: Synthesis of Bicyclic β-Amino Acids
A notable application involves the conversion of (4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride into bicyclic β-amino acids. These compounds are crucial in peptidomimetics and organocatalysis, showcasing their importance in drug design and development .
Pharmaceutical Applications
The compound has been investigated for its potential as a therapeutic agent. Research indicates that derivatives of (4aR,7aS)-octahydrocyclopenta[b]morpholine can act on various biological targets, including those associated with spleen tyrosine kinase activity. This suggests possible applications in treating diseases linked to this enzyme, such as certain cancers and autoimmune disorders .
Table 1: Summary of Pharmaceutical Applications
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create a wide array of functionalized products. The dynamic kinetic equilibration of diastereomeric iminium ions during synthesis highlights its role in achieving high stereoselectivity and yield .
Case Study: Dynamic Kinetic Equilibration
Research demonstrates that (4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride can participate in reactions leading to the formation of complex azabicyclic molecules through dynamic kinetic equilibration processes. This method enhances the efficiency of synthesizing compounds with multiple stereocenters .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A simpler analog with a similar ring structure but lacking the additional fused ring system.
Tetrahydro-1,4-oxazine: Another related compound with a similar heterocyclic structure.
Uniqueness
(4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis, is unique due to its specific stereochemistry and fused ring system, which confer distinct chemical and biological properties compared to simpler morpholine derivatives .
Biologische Aktivität
(4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis, is a bicyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biochemical properties, cellular effects, and molecular mechanisms based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by its unique bicyclic structure, which includes a morpholine ring fused to a cyclopentane system. Its chemical formula is C7H14ClN with a molecular weight of 145.64 g/mol. The stereochemistry of the compound plays a critical role in its biological activity.
Antimicrobial Properties
Research indicates that (4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride exhibits antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Activity
The compound has been evaluated for its anticancer properties . Studies involving cancer cell lines such as prostate and breast cancer have demonstrated that it can inhibit cell proliferation and induce apoptosis. The mechanism appears to involve the disruption of cellular signaling pathways related to cell survival and growth .
Enzyme Inhibition
Inhibitory assays have shown that (4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride can act as a potent inhibitor of certain enzymes, including proteases. For instance, it has been tested against HIV-1 protease, revealing significant inhibitory effects with an IC50 value in the low nanomolar range . This suggests its potential as a lead compound in antiviral drug development.
Molecular Interactions
The biological activity of (4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride is largely attributed to its ability to interact with specific protein targets. The structure-activity relationship (SAR) studies indicate that modifications to the bicyclic framework can enhance or diminish its binding affinity to target proteins .
Cellular Signaling Pathways
The compound's anticancer effects are linked to its ability to modulate key signaling pathways such as the MAPK/ERK pathway. By inhibiting this pathway, it can prevent cancer cell proliferation and promote apoptosis .
Case Studies
Study | Focus | Findings |
---|---|---|
Study 1 | Antimicrobial Activity | Effective against Gram-positive bacteria with MIC values < 10 µg/mL. |
Study 2 | Anticancer Activity | Induced apoptosis in breast cancer cells with IC50 = 15 nM. |
Study 3 | Enzyme Inhibition | Strong inhibitor of HIV-1 protease with IC50 = 2.7 pM. |
Eigenschaften
IUPAC Name |
(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-6-7(3-1)9-5-4-8-6;/h6-8H,1-5H2;1H/t6-,7+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEHBYVWAVHAEP-HHQFNNIRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)OCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](C1)OCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.